Allyloxymethyltetrahydrofuran

Description

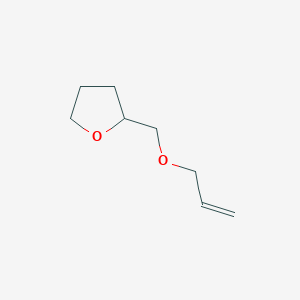

Allyloxymethyltetrahydrofuran is a cyclic ether derivative of tetrahydrofuran (THF) with an allyloxymethyl substituent. Structurally, it combines the tetrahydrofuran ring (a five-membered oxygen-containing heterocycle) with an allyl ether group (-CH₂-O-CH₂-CH=CH₂).

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.2 g/mol |

IUPAC Name |

2-(prop-2-enoxymethyl)oxolane |

InChI |

InChI=1S/C8H14O2/c1-2-5-9-7-8-4-3-6-10-8/h2,8H,1,3-7H2 |

InChI Key |

BITHTZXVTYEYNV-UHFFFAOYSA-N |

SMILES |

C=CCOCC1CCCO1 |

Canonical SMILES |

C=CCOCC1CCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structure : Features a tetrahydrofurfuryl group (a THF derivative with a hydroxymethyl substituent) linked to an acrylate ester.

- Key Differences :

- Functional Groups : Allyloxymethyltetrahydrofuran has an allyl ether, whereas tetrahydrofurfuryl acrylate contains an acrylate ester, making the latter more reactive in polymerization and conjugate addition reactions .

- Metabolism : Tetrahydrofurfuryl acrylate is metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite shared with other tetrahydrofuran derivatives. This compound’s metabolism may instead involve cleavage of the allyl ether group, yielding allyl alcohol or THF derivatives .

- Applications : Tetrahydrofurfuryl acrylate is used in UV-curable coatings, while this compound’s applications remain exploratory, likely in specialty polymers or ligand design.

3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (CAS 103536-97-6)

- Structure : A bicyclic tetrahydrofuran derivative with two allyloxy groups.

- Key Differences: Ring System: The bicyclic structure enhances steric hindrance and rigidity compared to the monocyclic this compound. Reactivity: The bis-allyloxy groups enable dual-site reactivity in cycloaddition or coordination chemistry, whereas this compound’s single allyl group may limit its versatility .

- Synthesis : Both compounds likely utilize allylation of THF precursors, but the bicyclic derivative requires more complex stereochemical control .

para-Fluoro Tetrahydrofuran Fentanyl (Hydrochloride)

- Structure : A fentanyl analog incorporating a tetrahydrofuran ring substituted with a para-fluoro group.

- Key Differences: Pharmacology: This compound exhibits opioid receptor affinity, while this compound lacks known bioactivity. Substituent Effects: The fluorine atom in para-fluoro fentanyl enhances metabolic stability, whereas the allyl group in this compound may increase hydrophobicity and reactivity .

Physicochemical and Toxicological Comparison

Table 1: Comparative Data for this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.